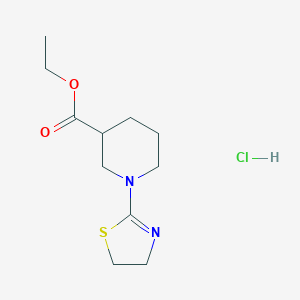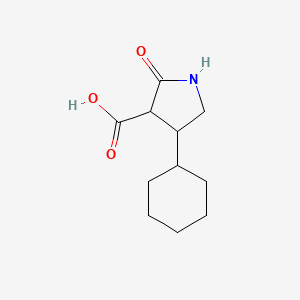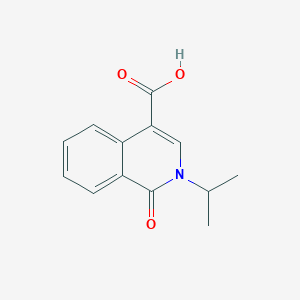![molecular formula C10H18N2O3 B1404005 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine CAS No. 1349199-65-0](/img/structure/B1404005.png)
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine
Descripción general
Descripción
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold, enriched by the presence of diverse combinations of exit vectors as sites for functionalization .
Synthesis Analysis
The synthesis of this compound is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers . The synthesis process involves the creation of highly functionalized building blocks .Molecular Structure Analysis
The molecular structure of this compound is unique due to its spirocyclic scaffold . The Empirical Formula (Hill Notation) is C10H15NO4 . The CAS Number is 1349199-61-6 . The Molecular Weight is 213.23 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its solid form and storage temperature of 2-8°C . Its SMILES string is O=C1C2 (CN (C (OC © ©C)=O)C2)OC1 .Aplicaciones Científicas De Investigación
Boron Clusters and Open Frameworks
Research on oxo boron clusters and their open frameworks highlights their potential in creating new compounds with layered and three-dimensional structures. These materials exhibit interesting optical properties, including photoluminescence and second harmonic generation, suggesting applications in catalysis, nonlinear optics, and display devices (Lin & Yang, 2011).
Photocatalysis
The photocatalytic properties of (BiO)_2CO_3, related to boron-containing compounds, have garnered attention for applications in healthcare, photocatalysis, and supercapacitors. Modification strategies to enhance visible light-driven photocatalytic performance include metal heterojunctions and doping, which improve the interaction mechanisms for enhanced photocatalytic activity (Ni et al., 2016).
Azo Dye Degradation
Advanced oxidation processes (AOPs) have been effective in degrading nitrogen-containing compounds, such as amines and azo dyes, which are resistant to conventional processes. These methods focus on the degradation efficiencies and reaction mechanisms, particularly the oxidation of nitrogen atoms, highlighting their potential for environmental remediation (Bhat & Gogate, 2021).
Amine-functionalized Sorbents for PFAS Removal
Amine-containing sorbents offer promising solutions for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. The removal efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology, indicating their potential in environmental applications (Ateia et al., 2019).
CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) have shown significant potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. Various synthesis methods, including in situ synthesis, post-modification, and physical impregnation, have been developed to enhance CO2 sorption capacity (Lin, Kong, & Chen, 2016).
Mecanismo De Acción
Target of Action
It is part of a series of advanced angular [33]heptanes developed by Carreira and coworkers , which are often used in drug discovery processes .
Mode of Action
Molecules constructed from these building blocks take on unique three-dimensional profiles due to the underlying spirocyclic scaffold . This allows them to interact with biological targets in a unique manner, potentially leading to changes in cellular function.
Pharmacokinetics
The physicochemical properties of spirocyclic building blocks are generally useful in the drug discovery process , which suggests that they may have favorable pharmacokinetic properties.
Análisis Bioquímico
Biochemical Properties
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, the spirocyclic scaffold of this compound allows it to fit into enzyme active sites, potentially acting as an inhibitor or a substrate. This interaction can alter the enzyme’s activity, leading to changes in the biochemical pathways it regulates .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by interacting with specific signaling proteins, this compound can modulate signal transduction pathways, leading to altered cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes, proteins, and nucleic acids, altering their structure and function. For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce the enzyme’s catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can provide insights into its potential therapeutic effects and mechanisms of action .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-9(2,3)15-8(13)12-5-10(6-12)7(11)4-14-10/h7H,4-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBIPTXZAICDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857214 | |
| Record name | tert-Butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349199-65-0 | |
| Record name | tert-Butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1349199-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-methyl 2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B1403924.png)


![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)
![5-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1403933.png)

![tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B1403935.png)


![ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate](/img/structure/B1403942.png)


![N-[(4,6-Dichloropyrimidin-5-yl)methyl]-N-methylamine](/img/structure/B1403945.png)
